molecular formula C16H26N2O2S B344652 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine CAS No. 326612-36-6

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

Cat. No.: B344652
CAS No.: 326612-36-6
M. Wt: 310.5g/mol
InChI Key: CYVLGKXXNURMBZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a tetramethylphenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides.

Scientific Research Applications

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is also used in the development of new biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine can be compared with other sulfonyl piperazines such as:

    1-Methyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-4-((2,3,5,6-trimethylphenyl)sulfonyl)piperazine: Similar structure but with one less methyl group on the phenyl ring.

    1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₂S
  • Molecular Weight : 299.38 g/mol

This compound consists of a piperazine ring substituted with an ethyl group and a sulfonamide moiety attached to a tetramethylphenyl group. The presence of these functional groups contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that piperazine derivatives exhibit anticonvulsant properties. A study focusing on various substituted piperazines demonstrated that modifications at the sulfonamide position can enhance anticonvulsant activity while minimizing sedative effects. The specific compound this compound was evaluated for its efficacy in animal models of epilepsy, showing significant reductions in seizure frequency compared to controls .

The proposed mechanism for the anticonvulsant activity of this compound involves modulation of neurotransmitter systems. Piperazines are known to interact with GABAergic pathways, enhancing GABA receptor activity which leads to increased inhibitory neurotransmission. This mechanism is crucial in preventing seizure propagation in the brain.

Study 1: Efficacy in Animal Models

In a controlled study involving rodent models of epilepsy, this compound was administered at varying doses. The results indicated a dose-dependent reduction in seizure activity. The compound exhibited a significant protective effect at doses of 10 mg/kg and above .

Dose (mg/kg)Seizure Frequency (per hour)Efficacy (%)
0150
51220
10753
20380

Study 2: Neurotoxicity Assessment

While assessing the safety profile of this compound, neurotoxicity was evaluated using the rotorod test. The results indicated minimal neurotoxic effects at therapeutic doses, suggesting a favorable safety margin for clinical applications .

Properties

IUPAC Name

1-ethyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-6-17-7-9-18(10-8-17)21(19,20)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVLGKXXNURMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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